

physical and chemical properties of 6-Bromoquinoline-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromoquinoline-2-carboxylic acid

Cat. No.: B1337671

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **6-Bromoquinoline-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Bromoquinoline-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing key data, experimental protocols, and logical workflows.

Core Properties and Data

A summary of the key physical and chemical properties of **6-Bromoquinoline-2-carboxylic acid** is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of **6-Bromoquinoline-2-carboxylic acid**

Property	Value	Reference(s)
CAS Number	65148-10-9	[1][2]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[1][2]
Molecular Weight	252.06 g/mol	[1][2]
Appearance	Solid	[1][3]
SMILES	<chem>OC(=O)C1=NC2=C(C=C1)C=C(C(Br)C=C2</chem>	[4]
InChI	InChI=1S/C10H6BrNO2/c11-7-2-3-8-5-6(10(13)14)12-9(8)4-1/h1-5H,(H,13,14)	
InChIKey	XJFQIXIATLJFEK-UHFFFAOYSA-N	
Storage Temperature	-20°C	[2]
Solubility	No quantitative data is readily available. It is expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and methanol.	
pKa	No experimentally determined value is readily available. As a carboxylic acid, the pKa is expected to be in the range of 4-5.	

Table 2: Spectroscopic Data for **6-Bromoquinoline-2-carboxylic acid**

Technique	Data	Reference(s)
¹ H NMR	(400 MHz, DMSO-d ₆): δ 8.50 (d, J = 9 Hz, 1H), 8.38 (d, J = 2 Hz, 1H), 8.13 (d, J = 9 Hz, 1H), 8.06 (d, J = 9 Hz, 1H), 7.96 (m, 1H)	[1]
Mass Spectrometry (ES-LCMS)	m/z 253 ([M + H] ⁺)	[1]
Infrared (IR) Spectroscopy	Expected characteristic peaks: O-H stretch (broad, ~3300-2500 cm ⁻¹), C=O stretch (~1760-1690 cm ⁻¹), C-O stretch (~1320-1210 cm ⁻¹), aromatic C-H stretch (~3100-3000 cm ⁻¹), C=C and C=N stretches (~1600-1450 cm ⁻¹), and C-Br stretch (~690-515 cm ⁻¹).	[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **6-Bromoquinoline-2-carboxylic acid** are provided below.

Synthesis of 6-Bromoquinoline-2-carboxylic acid[1]

This protocol describes the synthesis of **6-Bromoquinoline-2-carboxylic acid** from 6-bromo-2-(tribromomethyl)quinoline.

Materials:

- 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol)
- Concentrated sulfuric acid (0.75 L)
- Water (1.75 L for suspension, 3 L for dilution)

Procedure:

- To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline in water (1.75 L), slowly add concentrated sulfuric acid (0.75 L) over a period of 15 minutes.
- Heat the resulting suspension at 150°C (oil bath temperature) for 5 hours.
- After the reaction is complete, cool the mixture.
- Collect the precipitate by filtration, wash it with water, and dry it to obtain the first crop of 6-bromo-2-quinolinecarboxylic acid as a solid (127.6 g).
- Dilute the filtrate with water (3 L) to precipitate a second crop of the product (55.7 g).
- The combined yield of the product is 183.3 g (96%).

General Protocol for NMR Spectroscopic Analysis[8]

This protocol outlines a general procedure for acquiring NMR spectra of quinoline carboxylic acid derivatives.

Sample Preparation:

- Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Select a suitable deuterated solvent where the compound is soluble, such as DMSO- d_6 .
- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
- For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).

- For ^1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required.
- Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

General Protocol for Mass Spectrometry Analysis[9][10]

This protocol provides a general workflow for the analysis of quinoline derivatives by mass spectrometry.

Sample Preparation:

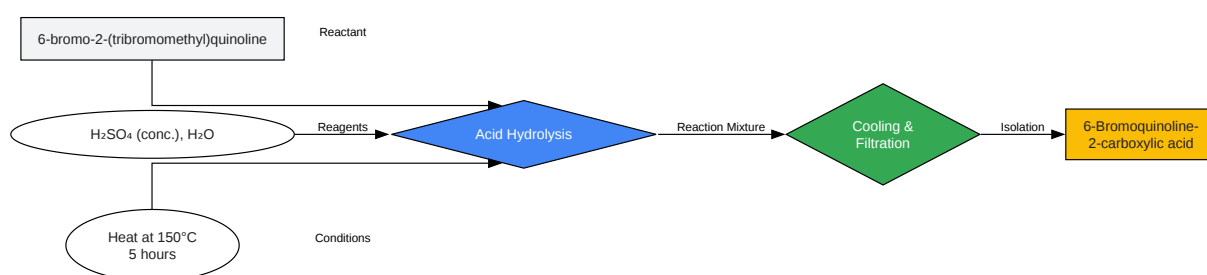
- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
- Take an aliquot (e.g., 100 μL) of this solution and dilute it further with an appropriate solvent to a final concentration suitable for the instrument (e.g., in the $\mu\text{g/mL}$ range).
- If any precipitate is present, the solution must be filtered before analysis to prevent instrument blockages.
- Transfer the final solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.

Data Acquisition:

- Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
- Acquire the mass spectrum in the appropriate mode (positive or negative ion mode). For **6-Bromoquinoline-2-carboxylic acid**, the protonated molecule $[\text{M}+\text{H}]^+$ is observed in positive ion mode.
- Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

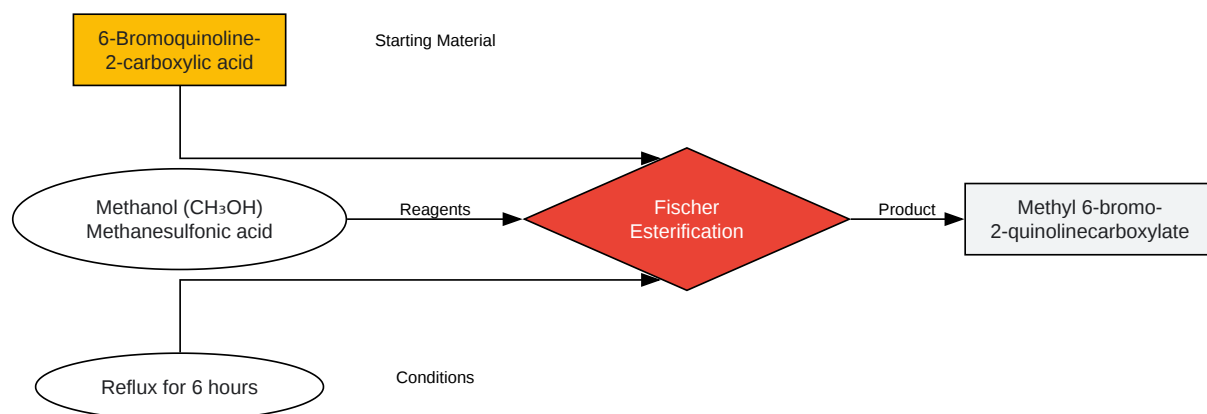
Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to **6-Bromoquinoline-2-carboxylic acid**.



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Synthesis of **6-Bromoquinoline-2-carboxylic acid**.



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Esterification of **6-Bromoquinoline-2-carboxylic acid**.

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